molecular formula C16H17ClN2O4 B2945045 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034384-71-7

3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2945045
CAS No.: 2034384-71-7
M. Wt: 336.77
InChI Key: ATQYFCLJERTORU-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound that features a complex structure combining a piperidine ring, an oxazolidine-2,4-dione moiety, and a 2-chlorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the 2-Chlorophenyl Group: This step involves the acylation of the piperidine ring with 2-chlorophenylacetyl chloride under basic conditions, typically using a base like triethylamine.

    Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with an appropriate reagent such as ethyl chloroformate to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the oxazolidine-2,4-dione moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-Phenylacetyl)piperidin-4-yl)oxazolidine-2,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: The chlorine atom is in a different position, potentially altering its interaction with biological targets.

    3-(1-(2-(2-Bromophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: Substitution of chlorine with bromine can lead to different chemical and biological properties.

Uniqueness

The presence of the 2-chlorophenyl group in 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-13-4-2-1-3-11(13)9-14(20)18-7-5-12(6-8-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQYFCLJERTORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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